Potency Advantage: 6-Difluoromethyl Indazole Core Enables Low Nanomolar ITK Inhibition vs. Micromolar Potency of Simple Indazole Analogs
Compounds derived from the 6-(difluoromethyl)-1H-indazole scaffold demonstrate a clear potency advantage over simpler indazole-based inhibitors. ITK inhibitor 5, which incorporates the 6-(difluoromethyl)-1H-indazole core, exhibits an IC50 of 5.6 nM against ITK . In contrast, the simpler 3-substituted indazole analog 3-(1H-indol-2-yl)-1H-indazole displays a significantly weaker IC50 of 140 nM against the same target under comparable assay conditions [1]. This represents a 25-fold improvement in potency attributed to the optimized difluoromethyl-substituted scaffold.
| Evidence Dimension | Inhibitory potency against ITK (IC50) |
|---|---|
| Target Compound Data | 5.6 nM (ITK inhibitor 5 derivative) |
| Comparator Or Baseline | 140 nM (3-(1H-indol-2-yl)-1H-indazole) |
| Quantified Difference | 25-fold improvement (5.6 nM vs. 140 nM) |
| Conditions | Inhibition of recombinant GST-tagged full-length ITK |
Why This Matters
This quantifies the critical importance of the 6-difluoromethyl substitution pattern for achieving therapeutically relevant potency, directly informing procurement decisions for lead optimization programs.
- [1] BindingDB. Affinity Data for 3-(1H-indol-2-yl)-1H-indazole (CHEMBL1288974). BDBM50331257. View Source
